2-methyl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Description
2-Methyl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a pyrrolopyridine core substituted with a methyl group at position 2 and a trifluoromethyl (CF₃) group at position 6. This structure combines steric bulk (methyl) and strong electron-withdrawing effects (CF₃), making it valuable in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
2-methyl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-5-4-7-8(14-5)6(2-3-13-7)9(10,11)12/h2-4,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVACPFOGGRULK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=C2N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207976 | |
| Record name | 2-Methyl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-46-0 | |
| Record name | 2-Methyl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine derivatives with trifluoromethylating agents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like organometallic compounds . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-methyl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 2-Methyl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | C₉H₇F₃N₂ | 216.16 | 2-CH₃, 7-CF₃ | Not Provided |
| 7-Chloro-1H-pyrrolo[3,2-b]pyridine | C₇H₅ClN₂ | 152.58 | 7-Cl | 357263-48-0 |
| 3-Bromo-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | C₇H₄BrF₃N₂ | 261.02 | 3-Br, 7-CF₃ | 1190320-45-6 |
| 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | C₇H₅F₃N₂ | 174.12 | 5-CF₃ | 1190315-94-6 |
Research Findings
- Electron-Withdrawing Effects : CF₃ at position 7 significantly increases the compound’s electrophilicity, facilitating nucleophilic aromatic substitution reactions compared to chloro or bromo analogs .
- Metabolic Stability : Trifluoromethyl groups generally improve metabolic stability over halogens like chlorine, as seen in related pyrrolopyridines .
- Positional Isomerism : CF₃ at position 7 (vs. 5) optimizes steric and electronic interactions in kinase binding assays, as inferred from patent data on substituted pyrrolopyridines .
Biological Activity
2-Methyl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a compound of interest due to its potential biological activities. This pyrrolopyridine derivative has been evaluated for various pharmacological properties, including its role as a fibroblast growth factor receptor (FGFR) inhibitor and its effects on cancer cell lines. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
The molecular formula for this compound is with a molecular weight of 230.14 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅F₃N₂ |
| Molecular Weight | 230.14 g/mol |
| Boiling Point | Not available |
| H-bond Acceptors | 6 |
| H-bond Donors | 2 |
| LogP (octanol-water partition coefficient) | High |
FGFR Inhibition
Recent studies have highlighted the efficacy of pyrrolo[3,2-b]pyridine derivatives as FGFR inhibitors. Specifically, this compound was synthesized and tested against FGFR1. The compound exhibited an IC50 value of approximately 1900 nM, indicating moderate inhibitory activity against FGFR1 when compared to other derivatives in the series which had been optimized for increased potency through structural modifications .
Anticancer Activity
In vitro studies assessed the antiproliferative effects of this compound against various cancer cell lines, including mouse breast cancer cells (4T1), MDA-MB-231, and MCF-7 cells. At a concentration of 10 µM, significant inhibition of cell proliferation was observed, suggesting that this compound may have potential as an anticancer agent. The introduction of the trifluoromethyl group was noted to enhance cellular activity significantly compared to other analogs lacking this modification .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized several derivatives of pyrrolo[3,2-b]pyridine and evaluated their biological activities. The introduction of larger substituents at specific positions on the ring system improved interactions within hydrophobic pockets of target receptors. Notably, the compound with a trifluoromethyl group at the 5-position showed a nearly 20-fold increase in FGFR1 potency compared to its predecessors .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship (SAR) revealed that modifications to the phenyl moiety adjacent to the pyrrolopyridine core could significantly affect biological activity. For instance, replacing a methoxy group with chlorine resulted in decreased FGFR1 potency, emphasizing the importance of specific functional groups in optimizing activity .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-methyl-7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, and how do reaction conditions influence yield?
Methodological Answer:
Key synthetic strategies involve halogenation and cross-coupling reactions. For example, the trifluoromethyl group can be introduced via palladium-catalyzed coupling using trifluoromethylboron reagents, while methylation at the 2-position is achieved using NaH/MeI in THF under controlled temperatures (0°C to rt) . Yield optimization requires careful control of stoichiometry (e.g., excess methyl iodide for complete substitution) and inert atmospheres to prevent side reactions. Microwave-assisted synthesis has also been reported to reduce reaction times by 50% compared to traditional reflux methods .
Advanced: How can researchers address low regioselectivity during functionalization of the pyrrolo[3,2-b]pyridine core?
Methodological Answer:
Regioselectivity challenges arise due to the electron-rich nature of the pyrrole ring. Directed ortho-metalation (DoM) using directing groups (e.g., sulfonyl or boronates) at specific positions can enhance selectivity. For instance, installing a tosyl group at the 1-position directs electrophilic substitution to the 3- or 5-positions . Computational modeling (DFT studies) is recommended to predict reactive sites and guide synthetic planning .
Basic: What spectroscopic techniques are critical for characterizing substituent effects in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to resolve overlapping peaks caused by the fused-ring system. The trifluoromethyl group’s deshielding effect shifts nearby protons upfield by 0.3–0.5 ppm .
- HRMS : Confirm molecular weight with <2 ppm error to distinguish between isomers (e.g., pyrrolo[3,2-b] vs. [2,3-b] pyridines) .
- X-ray crystallography : Resolve ambiguities in substitution patterns, particularly for the trifluoromethyl group’s orientation .
Advanced: How do structural modifications at the 7-position impact kinase inhibitory activity?
Methodological Answer:
The 7-trifluoromethyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., SGK-1, IC₅₀ = 12 nM). Replacing CF₃ with bulkier groups (e.g., tert-butyl) reduces activity by 80%, while electron-withdrawing groups (e.g., nitro) improve potency but increase toxicity . Parallel artificial membrane permeability assays (PAMPA) are advised to balance lipophilicity (LogP <3) and solubility .
Basic: What are the documented stability issues for this compound under physiological conditions?
Methodological Answer:
The compound shows pH-dependent stability:
- Acidic conditions (pH <3) : Degradation occurs via protonation of the pyridine nitrogen, leading to ring-opening (t₁/₂ = 2 h) .
- Neutral/basic conditions (pH 7–9) : Stable for >24 h.
Use lyophilization for long-term storage and buffer systems with antioxidants (e.g., 0.1% BHT) to prevent oxidation of the pyrrole ring .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies often stem from assay variability. Standardize protocols using:
- Cellular models : Primary cells vs. immortalized lines (e.g., HEK293 vs. A549) may show 10-fold differences in IC₅₀ due to transporter expression .
- Kinase profiling panels : Use >50 kinases to identify off-target effects (e.g., unintended FGFR3 inhibition at 1 μM) .
Meta-analysis tools like ChEMBL or PubChem BioAssay can normalize data across studies .
Basic: What safety precautions are recommended for handling this compound in early-stage research?
Methodological Answer:
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ <50 mg/kg) based on structurally similar pyrrolopyridines .
- PPE : Use nitrile gloves, fume hoods, and closed-system transfers to minimize inhalation/contact.
- Waste disposal : Incinerate at >1000°C to prevent environmental release of fluorinated byproducts .
Advanced: What computational tools are effective for predicting metabolic pathways of this compound?
Methodological Answer:
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor or StarDrop’s WhichP450 module to identify likely oxidation sites (e.g., methyl group hydroxylation).
- Phase II metabolism : GLUE Grantor predicts glucuronidation at the pyridine nitrogen with 85% accuracy . Validate with in vitro hepatocyte assays (human vs. rodent) to account for species differences .
Basic: How does the compound’s solubility profile affect formulation for in vivo studies?
Methodological Answer:
- Aqueous solubility : <0.1 mg/mL in PBS (pH 7.4). Use co-solvents (10% DMSO/PEG400) or nanolipid carriers to achieve therapeutic concentrations (>10 μM) .
- LogD (pH 7.4) : 2.8 ± 0.2, indicating moderate tissue penetration. Adjust salt forms (e.g., hydrochloride) to enhance bioavailability .
Advanced: What strategies improve selectivity in targeting kinases over phosphatases?
Methodological Answer:
- Scaffold hopping : Replace the pyrrolopyridine core with azaindole to reduce phosphatase affinity (e.g., PTP1B inhibition drops from 45% to <5%) .
- Allosteric modulation : Introduce bulky substituents (e.g., 3,5-dimethoxyphenyl) to exploit kinase-specific hydrophobic pockets .
- Biophysical assays : Surface plasmon resonance (SPR) confirms binding kinetics (kₒₙ/kₒff) and discriminates competitive vs. non-competitive inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
